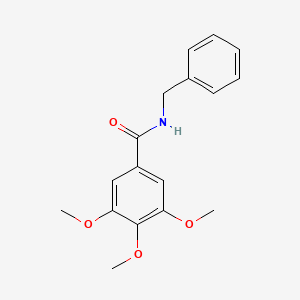

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide utilizes N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol, achieving high yields through controlled reaction conditions (Zhong-cheng & Shu, 2002). Similar methodologies could be adapted for synthesizing N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(m-tolyl)acetamide, with modifications to accommodate the specific functional groups and structure of the target compound.

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including bond angles and conformations, can significantly influence their chemical behavior and applications. For instance, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide reveals linearly extended conformations and interactions between amide groups, which are crucial for understanding the compound's reactivity and potential biological activity (Camerman et al., 2005).

Chemical Reactions and Properties

Silylation reactions involving N-(2-hydroxyphenyl)acetamide and methyl(organyl)dichlorosilanes lead to the formation of silaheterocyclic compounds, demonstrating the chemical reactivity and potential for forming complex structures with unique properties (Lazareva et al., 2017). These reactions highlight the versatility of acetamide derivatives in synthesizing heterocyclic compounds with potential pharmaceutical applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are vital for determining the compound's applicability in various fields. While specific data on N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(m-tolyl)acetamide might not be readily available, studies on related compounds can provide insights. For example, the crystal structure and physical properties of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside offer valuable information on hydrogen bonding and molecular interactions (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Properties Analysis

Acetamide derivatives exhibit a range of chemical properties, including reactivity towards hydrolysis, esterification, and acetylation reactions. The synthesis processes and resultant chemical properties of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide highlight the importance of understanding these reactions for the development and application of new chemicals (Zhong-cheng & Shu, 2002).

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

Studies on chloroacetamide herbicides, such as acetochlor and metolachlor, have explored their metabolism in human and rat liver microsomes. These herbicides, including variations like N-(methoxymethyl)-2-chloro-N-(2,6-diethyl-phenyl)acetamide, undergo complex metabolic pathways leading to DNA-reactive products. Research on these pathways provides insights into the metabolic fate of similar compounds in biological systems (Coleman et al., 2000).

Kinetics and Mechanism of N-Substituted Amide Hydrolysis

Research on the hydrolysis of N-substituted amides like N-methylacetamide (NMA) in high-temperature water has revealed details about the kinetics and mechanisms involved. This knowledge is crucial for understanding the stability and reactivity of similar compounds under various conditions (Duan, Dai, & Savage, 2010).

Catalytic Hydrogenation for Green Synthesis

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a compound related to the query, showcases the application of novel catalysts in producing industrial and pharmaceutical intermediates. This research highlights the potential for efficient and environmentally friendly synthesis routes for similar acetamide compounds (Zhang Qun-feng, 2008).

Adsorption, Mobility, and Efficacy Studies

Investigations into the adsorption, mobility, and efficacy of herbicides like alachlor and metolachlor on soil properties provide valuable data on environmental interactions of chloroacetamide compounds. Such studies can inform the development and application of related compounds in agriculture and environmental management (Peter & Weber, 1985).

Eigenschaften

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11-5-4-6-12(7-11)8-13(16)15-9-14(2,17)10-18-3/h4-7,17H,8-10H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWCADCUXODISY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(m-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482993.png)

![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2482998.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482999.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2483004.png)